4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid
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Overview
Description
4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid is a heterocyclic compound that features both an imidazo[1,2-a]pyridine and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid typically involves the reaction of α-bromoketones with 2-aminopyridines. The process can be carried out under different conditions to yield various products. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Alternatively, 3-bromoimidazo[1,2-a]pyridines can be obtained in ethyl acetate via a one-pot tandem cyclization/bromination when only TBHP is added .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the imidazo[1,2-a]pyridine ring can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Cyclization Reactions: These reactions may require catalysts such as palladium or copper, along with appropriate ligands and solvents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridines, while cyclization reactions can produce fused heterocyclic compounds.
Scientific Research Applications
4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to downstream effects on cellular pathways, which may be exploited for therapeutic purposes .
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the benzoic acid moiety.
N-(Pyridin-2-yl)amides: Structurally related but with different functional groups and biological activities.
Uniqueness
4-(3-Bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid is unique due to the presence of both the imidazo[1,2-a]pyridine and benzoic acid moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C14H9BrN2O2 |
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Molecular Weight |
317.14 g/mol |
IUPAC Name |
4-(3-bromoimidazo[1,2-a]pyridin-6-yl)benzoic acid |
InChI |
InChI=1S/C14H9BrN2O2/c15-12-7-16-13-6-5-11(8-17(12)13)9-1-3-10(4-2-9)14(18)19/h1-8H,(H,18,19) |
InChI Key |
HZLYINUGZFVYKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=NC=C3Br)C=C2)C(=O)O |
Origin of Product |
United States |
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